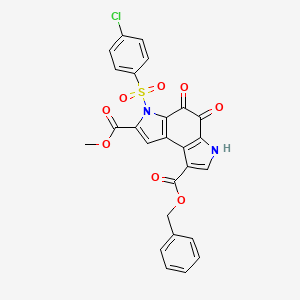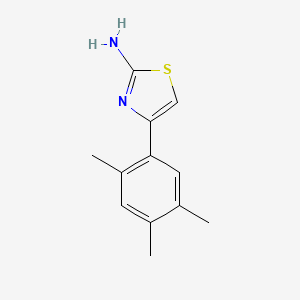
F5446
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F5446 is a small molecule inhibitor of the enzyme SUV39H1, a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This compound has shown significant potential in the field of cancer research, particularly in the context of colorectal cancer, by modulating the immune response and enhancing the efficacy of immunotherapy .
Preparation Methods
The synthesis of F5446 involves several steps of chemical reactions, starting from commercially available starting materials. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product with high purity
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to accommodate larger batch sizes, ensuring consistency and quality of the final product.
Chemical Reactions Analysis
F5446 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
F5446 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SUV39H1 in histone methylation and gene regulation.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for enhancing the efficacy of immunotherapy in colorectal cancer and other cancers.
Industry: Potential applications in the development of new cancer treatments and research tools .
Mechanism of Action
F5446 exerts its effects by inhibiting the enzymatic activity of SUV39H1, leading to a decrease in the levels of H3K9me3. This inhibition results in the upregulation of effector genes in cytotoxic T lymphocytes, enhancing their ability to target and kill cancer cells. Additionally, this compound activates the Fas death pathway in tumor cells, sensitizing them to FasL-induced cytotoxicity by T cells .
Comparison with Similar Compounds
F5446 is unique in its dual action of targeting both tumor cells and T cells. Similar compounds include:
GSK126: Another inhibitor of histone methyltransferase, but it targets EZH2 instead of SUV39H1.
UNC1999: A dual inhibitor of EZH2 and EZH1, used in cancer research.
EPZ-6438 (Tazemetostat): A selective inhibitor of EZH2, approved for the treatment of certain types of cancer
This compound stands out due to its specific inhibition of SUV39H1 and its ability to enhance the immune response against cancer cells.
Properties
IUPAC Name |
8-O-benzyl 2-O-methyl 3-(4-chlorophenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPQCOLPRPRADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2889457.png)


![N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2889465.png)
![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)

![5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B2889469.png)
![4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2889470.png)
![tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2889471.png)





